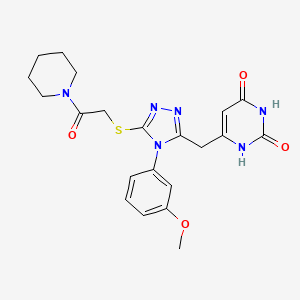

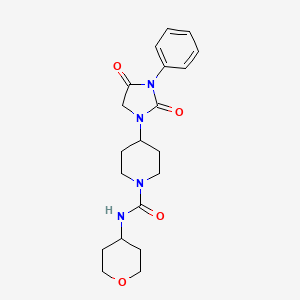

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that plays a crucial role in B-cell receptor signaling, which is important for the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies.

科学的研究の応用

Drug Discovery and Medicinal Chemistry

The trifluoromethyl (TFM, -CF₃) group in this compound plays a crucial role in drug discovery. Researchers have explored its potential as a pharmacophore in designing novel drugs. By incorporating the TFM group, scientists aim to enhance drug efficacy, metabolic stability, and binding affinity to specific targets. The compound’s interactions with biological receptors and enzymes are of particular interest .

Anticancer Agents

Studies have investigated the antiproliferative effects of TFM-containing compounds, including our subject compound. Researchers explore its potential as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis. The TFM group may modulate protein-protein interactions or inhibit enzymes critical for cancer cell survival .

Anti-inflammatory Properties

The TFM group has been associated with anti-inflammatory activity. Researchers have examined its effects on inflammatory mediators, such as cytokines and prostaglandins. The compound’s ability to modulate immune responses and reduce inflammation makes it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Neurological Disorders

Given the central nervous system’s complexity, compounds like N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide are investigated for their potential neuroprotective properties. Researchers explore its interactions with neurotransmitter receptors, ion channels, and neuroinflammatory pathways. The TFM group may influence neuronal excitability and synaptic transmission .

Material Synthesis

Beyond pharmaceutical applications, the compound’s unique structure makes it valuable in material science. Researchers have explored its use as a building block for synthesizing functional materials, such as polymers, liquid crystals, and organic semiconductors. The TFM group’s electron-withdrawing properties contribute to material stability and performance.

Agrochemicals

The TFM group’s presence in N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide suggests potential applications in agrochemicals. Researchers investigate its effects on plant growth, pest control, and disease resistance. The compound’s stability and bioavailability are critical factors for optimizing its use in agriculture .

作用機序

Target of Action

Similar compounds have been found to interact with proteins such asTyrosine-protein kinase ABL1 and Angiopoietin-1 receptor , which play crucial roles in cellular signaling and vascular development, respectively.

Mode of Action

This can result in alterations in cellular signaling pathways, potentially influencing cell growth, differentiation, or survival .

特性

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O2/c1-13-8-9-16(12-17(13)25-10-3-2-7-18(25)26)24-19(27)14-5-4-6-15(11-14)20(21,22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYCALJXXQOBQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2364736.png)

![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)

![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)

![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)